molecular formula C14H14N2O3S B3667451 3-[(methylsulfonyl)amino]-N-phenylbenzamide CAS No. 90233-69-5

3-[(methylsulfonyl)amino]-N-phenylbenzamide

Cat. No.: B3667451
CAS No.: 90233-69-5
M. Wt: 290.34 g/mol
InChI Key: GVAIRLKCDBJDRU-UHFFFAOYSA-N
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Description

3-[(Methylsulfonyl)amino]-N-phenylbenzamide is a sulfonamide-containing benzamide derivative characterized by a methylsulfonyl group (-SO₂CH₃) attached to the amino position of a benzamide scaffold. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. The compound’s sulfonamide moiety and aromatic rings make it a candidate for interactions with biological targets like enzymes or receptors, particularly in therapeutic areas such as antimicrobial or anticancer research .

Properties

IUPAC Name

3-(methanesulfonamido)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(18,19)16-13-9-5-6-11(10-13)14(17)15-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAIRLKCDBJDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536817
Record name 3-[(Methanesulfonyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90233-69-5
Record name 3-[(Methanesulfonyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methylsulfonyl)amino]-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, methylsulfonyl chloride, and benzoyl chloride.

    Formation of Intermediate: Aniline reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 3-(methylsulfonyl)aniline.

    Final Product Formation: The intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfonyl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

Scientific Research Applications

3-[(Methylsulfonyl)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(methylsulfonyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Impact of Sulfonyl Group Substituents: Methylsulfonyl groups generally provide a balance between lipophilicity and solubility. Replacing methyl with propyl (e.g., propylsulfonyl) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Fluorine substitution (e.g., in N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide) improves metabolic stability and target selectivity due to fluorine’s electronegativity and small atomic radius .

Thiophene rings () enhance electronic properties and bioactivity, as seen in dual-thiophene derivatives with superior anticancer effects .

Chlorine substitution on thiazole rings () increases antibacterial activity by modulating electron density and steric effects .

Functional Group Synergy: Combining methoxy groups with thiazole rings () enhances solubility and bioactivity, demonstrating the importance of multi-functional design .

Biological Activity

3-[(Methylsulfonyl)amino]-N-phenylbenzamide, identified by its CAS number 90233-69-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methylsulfonyl group and an amino substitution. Its chemical formula is C14H15N2O2S, indicating the presence of sulfur, which may play a crucial role in its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in cancer therapy .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of the methylsulfonyl group may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Studies on related benzamide derivatives suggest that:

  • Substituent Effects : Modifications on the phenyl ring significantly affect biological activity. Electron-withdrawing groups often enhance potency against certain targets .
  • Hydrophobic Interactions : The hydrophobic nature of the benzene ring contributes to increased binding affinity with target proteins, which is crucial for enzyme inhibition and antimicrobial activity .

Biological Activity Data

Activity Type Observation Reference
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme InhibitionPotential DHFR inhibitor
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines

Case Studies

  • Anticancer Potential : A study investigated the effects of various benzamide derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside known antibiotics against bacterial strains. It showed promising results, particularly against drug-resistant strains, indicating its potential as a new antimicrobial agent .

Q & A

Basic: What are the key considerations for synthesizing 3-[(methylsulfonyl)amino]-N-phenylbenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with sulfonamide precursors and benzoyl chlorides. Critical steps include sulfonylation of the amine group and subsequent coupling with phenylbenzamide derivatives. Optimization requires:

  • Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Inert atmosphere : Using nitrogen or argon to protect reactive intermediates like amide anions .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

Answer:
X-ray crystallography is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic system (e.g., P2₁/c space group) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° .
  • Hydrogen bonding : The sulfonyl group forms intermolecular H-bonds with adjacent amide NH, stabilizing the crystal lattice .
  • Torsional angles : Analysis of C–S–N–C dihedral angles reveals conformational flexibility, impacting molecular packing .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from structural analogs (e.g., substitution at the phenyl ring) or assay conditions. Strategies include:

  • Structural validation : Confirm compound identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Assay standardization : Replicate activity studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .
  • Targeted molecular docking : Use software like AutoDock Vina to compare binding affinities with isoforms of the target protein (e.g., kinase variants) .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

Answer:
SAR studies should focus on:

  • Functional group variation : Replace the methylsulfonyl group with ethylsulfonyl or methanesulfonamide to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute the phenyl ring with thiadiazole or triazole moieties to enhance metabolic stability .
  • Quantitative SAR (QSAR) : Apply CoMFA or CoMSIA models to correlate substituent parameters (logP, polar surface area) with activity .

Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) of this compound be improved for in vivo studies?

Answer:
Approaches include:

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester groups at the amide NH for controlled release .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to improve plasma half-life .
  • Metabolic profiling : Conduct LC-MS/MS studies to identify cytochrome P450-mediated degradation hotspots .

Basic: What analytical techniques are critical for purity assessment and functional group identification?

Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to detect impurities at <0.1% .
  • FT-IR : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (amide C=O) confirm functional groups .
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methylsulfonyl CH₃ (δ 3.1 ppm) validate structure .

Advanced: How does the methylsulfonyl group influence the compound’s interaction with biological targets?

Answer:
The methylsulfonyl group:

  • Enhances binding : Forms hydrogen bonds with serine/threonine residues in kinase active sites .
  • Modulates lipophilicity : Increases logP by ~0.5 units, improving membrane permeability but reducing solubility .
  • Affects metabolic stability : Resists oxidative degradation compared to methyl ester analogs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 2
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3-[(methylsulfonyl)amino]-N-phenylbenzamide

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